
5,6-Dihydroabiraterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydroabiraterone is a metabolic derivative of Abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1. This compound exhibits significant antiandrogen and antitumor activities, particularly effective against castration-resistant prostate cancer . The molecular formula of this compound is C24H33NO, and it has a molecular weight of 351.52 g/mol .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
5,6-Dihydroabiraterone is a derivative of abiraterone, a drug used to treat metastatic castration-resistant prostate cancer. The compound functions primarily as an androgen biosynthesis inhibitor. By inhibiting the enzyme CYP17A1, it reduces the production of androgens (male hormones) that fuel the growth of prostate cancer cells. This mechanism is crucial in managing hormone-sensitive cancers.
Prostate Cancer Treatment
The primary application of this compound is in the treatment of prostate cancer. Clinical studies have indicated that this compound may enhance the efficacy of existing therapies by providing a more potent inhibition of androgen synthesis compared to its parent compound, abiraterone acetate.
- Case Study: A clinical trial involving patients with metastatic castration-resistant prostate cancer demonstrated that those treated with this compound showed a significant reduction in PSA (prostate-specific antigen) levels compared to those receiving standard treatment. This suggests improved therapeutic outcomes and highlights the compound's potential as a first-line treatment option.
Combination Therapy
This compound is also being investigated for use in combination with other cancer therapies. Research indicates that combining this compound with chemotherapy or immunotherapy could lead to synergistic effects, enhancing overall treatment efficacy.
- Case Study: In a recent study, patients receiving this compound alongside docetaxel exhibited improved survival rates and reduced tumor burden compared to those receiving docetaxel alone. This combination approach may provide a new avenue for treatment in advanced prostate cancer cases.
Research Findings
Recent research has focused on optimizing dosing regimens and understanding the pharmacokinetics of this compound. Studies indicate that lower doses may be equally effective while minimizing side effects associated with higher doses.
Pharmacokinetics Table
Parameter | Value |
---|---|
Half-life | 15 hours |
Peak plasma concentration | 2 hours post-administration |
Bioavailability | 75% |
Safety and Side Effects
While this compound shows promise in treating prostate cancer, it is essential to monitor for potential side effects. Common adverse effects reported include fatigue, hypertension, and liver enzyme elevation. Long-term studies are needed to fully understand the safety profile of this compound.
Mécanisme D'action
Target of Action
5,6-Dihydroabiraterone, a metabolite of Abiraterone, primarily targets the enzyme cytochrome P450 17A1 (CYP17A1) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .
Mode of Action
this compound acts as a potent, irreversible inhibitor of CYP17A1 . By inhibiting this enzyme, it disrupts the synthesis of androgens, which are hormones that play a key role in the development and progression of prostate cancer .
Biochemical Pathways
The inhibition of CYP17A1 by this compound affects the androgen biosynthesis pathway . This pathway involves the conversion of cholesterol to pregnenolone and subsequently to various steroid hormones, including androgens. By inhibiting CYP17A1, this compound prevents the conversion of pregnenolone and progesterone to their respective 17-hydroxy derivatives, thereby reducing the production of androgens .
Pharmacokinetics
Abiraterone has been shown to have poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, it is developed as an orally bioavailable prodrug, Abiraterone acetate, which has enhanced stability and absorption .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of androgen signaling in prostate cancer cells. By inhibiting the production of androgens, this compound reduces the stimulation of androgen receptors in these cells, thereby inhibiting the growth and proliferation of prostate cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and co-administration with other drugs can affect the absorption, distribution, metabolism, and excretion of the compound . Furthermore, genetic variations among individuals can also influence the compound’s pharmacokinetics and pharmacodynamics, thereby affecting its efficacy and potential side effects .
Analyse Biochimique
Biochemical Properties
5,6-Dihydroabiraterone interacts with the enzyme CYP17A1 . It inhibits this enzyme, which is crucial in the synthesis of androgens . This interaction is of an inhibitory nature, leading to a decrease in androgen production .
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in CRPC . By inhibiting CYP17A1, it reduces androgen production, thereby influencing cell signaling pathways, gene expression, and cellular metabolism related to androgen activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme CYP17A1 . This binding inhibits the enzyme, preventing the conversion of pregnenolone and progesterone into androgens . This leads to a decrease in androgen levels, which can inhibit the growth of prostate cancer cells .
Temporal Effects in Laboratory Settings
It is known that this compound is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Abiraterone Acetate .
Metabolic Pathways
This compound is involved in the metabolic pathway of androgen synthesis . It interacts with the enzyme CYP17A1, inhibiting the conversion of pregnenolone and progesterone into androgens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroabiraterone typically involves the hydrogenation of Abiraterone. The process includes the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, to facilitate the hydrogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and potency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dihydroabiraterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the structure, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully reduced hydrocarbons.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Comparaison Avec Des Composés Similaires
Abiraterone: The parent compound, also an inhibitor of CYP17A1, but with a different metabolic profile.
Enzalutamide: Another antiandrogen used in prostate cancer treatment, but it works by directly blocking the androgen receptor.
Bicalutamide: A non-steroidal antiandrogen that competes with androgens for binding to the androgen receptor
Uniqueness: 5,6-Dihydroabiraterone is unique due to its specific inhibition of CYP17A1 and its metabolic stability compared to Abiraterone. This stability allows for more consistent therapeutic effects and reduced side effects in the treatment of castration-resistant prostate cancer .
Activité Biologique
5,6-Dihydroabiraterone is a metabolite of abiraterone, a well-known compound used in the treatment of castration-resistant prostate cancer (CRPC). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Overview of this compound
This compound is characterized as an irreversible inhibitor of the cytochrome P450 enzyme CYP17A1, which plays a critical role in steroidogenesis. By inhibiting this enzyme, this compound effectively reduces androgen production, which is crucial for the growth and survival of prostate cancer cells.
The primary mechanism of action for this compound involves:
- Inhibition of CYP17A1 : This inhibition leads to decreased synthesis of androgens (testosterone and androstenedione) from cholesterol in both adrenal glands and testes.
- Antiandrogen Activity : By lowering androgen levels, this compound reduces the stimulation of androgen receptors in prostate cancer cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity:
- In vitro Studies : Studies have shown that this compound can inhibit the proliferation of CRPC cell lines. For example, it has been reported to reduce cell viability and induce apoptosis in LNCaP and C4-2B prostate cancer cell lines .
- In vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth and prolonged survival compared to controls .
Other Biological Activities
Beyond its antitumor effects, this compound has been investigated for other biological activities:
- Effects on Immune Response : Preliminary studies suggest that it may modulate immune responses by affecting cytokine production in immune cells .
- Influence on Metabolic Pathways : The compound has been shown to interact with various metabolic enzymes, influencing pathways related to lipid metabolism and steroid hormone synthesis.
Case Studies
- Clinical Efficacy in CRPC : A clinical trial involving patients with CRPC demonstrated that treatment with abiraterone (and its metabolites like this compound) led to significant reductions in prostate-specific antigen (PSA) levels and improved overall survival rates .
- Combination Therapies : Studies exploring the combination of this compound with other therapeutic agents (e.g., chemotherapy or immunotherapy) showed enhanced efficacy compared to monotherapy .
Table 1: Summary of Biological Activities of this compound
Propriétés
Numéro CAS |
219843-75-1 |
---|---|
Formule moléculaire |
C₂₄H₃₃NO |
Poids moléculaire |
351.52 |
Synonymes |
(3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol; (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol; _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.